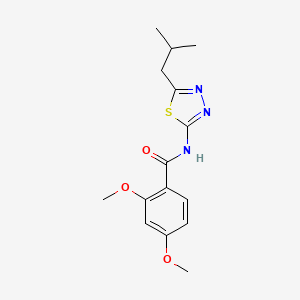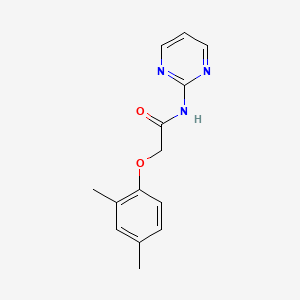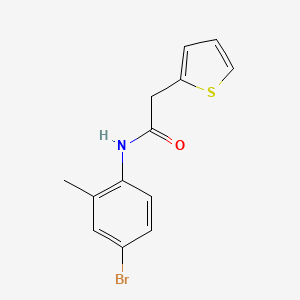
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, also known as IBT, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBT belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is not fully understood. However, it has been proposed that N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide may exert its biological effects by modulating the activity of certain enzymes and signaling pathways. For example, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been shown to possess a wide range of biochemical and physiological effects. In animal studies, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been found to possess potent anticonvulsant activity, suggesting that it may be useful for the treatment of epilepsy. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has also been shown to possess anti-inflammatory activity, as evidenced by its ability to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been found to possess anticancer activity, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been found to be relatively non-toxic, making it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to using N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide in lab experiments. For example, it has been found to be relatively insoluble in water, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several future directions for further research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide. One area of interest is the potential use of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide as a neuroprotective agent. Further studies are needed to elucidate the exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide and to determine its efficacy in animal models of neurodegenerative diseases. Additionally, further studies are needed to explore the potential anticancer properties of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, including its ability to induce apoptosis in cancer cells. Finally, there is a need for further studies to optimize the synthesis and purification of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide, as well as to explore its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoyl chloride with 5-isobutyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction proceeds via an acylation process, resulting in the formation of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide as a white solid. The purity of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can be improved by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anti-inflammatory, and anticancer properties. N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Additionally, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been found to have potent antifungal activity against Candida albicans, a common fungal pathogen.
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)11-6-5-10(20-3)8-12(11)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSNTQZSEBRSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)


![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)

![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)



![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
